molecular formula C9H12BrCl2N3 B15312352 (1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride

(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride

Cat. No.: B15312352
M. Wt: 313.02 g/mol
InChI Key: KSUMOSOVYMLRJI-QYCVXMPOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-{8-Bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride is a chiral brominated imidazo[1,2-a]pyridine derivative with a primary amine functional group. Its molecular formula is C₉H₁₂BrCl₂N₃, and molecular weight is 313.03 g/mol . The compound features an 8-bromo substitution on the imidazo[1,2-a]pyridine core, a chiral (R)-configured ethylamine side chain, and exists as a dihydrochloride salt to enhance solubility and stability. Imidazo[1,2-a]pyridines are privileged structures in medicinal chemistry, known for their diverse bioactivities, including antitrypanosomal, antibacterial, and CNS-modulating effects .

Properties

Molecular Formula

C9H12BrCl2N3

Molecular Weight

313.02 g/mol

IUPAC Name

(1R)-1-(8-bromoimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C9H10BrN3.2ClH/c1-6(11)8-5-13-4-2-3-7(10)9(13)12-8;;/h2-6H,11H2,1H3;2*1H/t6-;;/m1../s1

InChI Key

KSUMOSOVYMLRJI-QYCVXMPOSA-N

Isomeric SMILES

C[C@H](C1=CN2C=CC=C(C2=N1)Br)N.Cl.Cl

Canonical SMILES

CC(C1=CN2C=CC=C(C2=N1)Br)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of the bromine atom into the imidazo[1,2-a]pyridine ring.

    Formation of the Ethan-1-amine Group:

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form, which enhances its stability and solubility.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the bromine atom with an amine would yield an amino derivative.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and receptor binding.

Medicine

In medicine, this compound has potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs, particularly in the treatment of diseases where brominated compounds have shown efficacy.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its brominated structure can impart unique characteristics to polymers and other materials.

Mechanism of Action

The mechanism of action of (1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The bromine atom and the imidazo[1,2-a]pyridine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Enantiomeric and Non-Brominated Derivatives

Compound Name CAS Number Substituents Configuration Molecular Formula Molecular Weight (g/mol) Key Differences
(1R)-1-{8-Bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride Not provided 8-Br, (R)-ethylamine R C₉H₁₂BrCl₂N₃ 313.03 Reference compound
(1S)-1-{8-Bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride EN300-6505555 8-Br, (S)-ethylamine S C₉H₁₂BrCl₂N₃ 313.03 Enantiomer; chiral center configuration affects receptor binding
(1R)-1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride 2639375-51-0 No Br, (R)-ethylamine R C₉H₁₃Cl₂N₃ 234.13 Absence of bromine reduces molecular weight and lipophilicity

Key Insights :

  • The 8-bromo substitution increases molecular weight by ~78.9 g/mol compared to the non-brominated analog, likely enhancing hydrophobic interactions in biological systems.
  • Chirality : The (R)-configuration in the target compound may offer superior binding affinity to specific targets (e.g., receptors) compared to the (S)-enantiomer .

Brominated Derivatives with Varied Substituents

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
8-Bromo-6-chloroimidazo[1,2-a]pyridine 1060801-39-9 8-Br, 6-Cl C₇H₄BrClN₂ 246.48 Lacks amine side chain; dual halogenation may enhance electrophilicity
2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrochloride 1461706-94-4 6-Br, 8-Me C₁₀H₁₃BrClN₃ 290.59 Methyl at position 8 and bromine at 6 alter steric and electronic profiles
8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine hydrochloride 1643153-34-7 8-F, 2-Me, 6-NH₂ C₈H₉ClFN₃ 201.63 Fluorine substitution reduces steric bulk compared to bromine

Key Insights :

  • Halogen Position : Bromine at position 8 (target compound) vs. 6 (CAS 1461706-94-4) influences electronic distribution and binding pocket compatibility.
  • Functional Groups : The ethylamine side chain in the target compound provides a primary amine for hydrogen bonding, absent in simpler halogenated analogs like 8-Bromo-6-chloroimidazo[1,2-a]pyridine .

Derivatives with Extended Side Chains or Heterocycles

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
2-(Furan-2-yl)imidazo[1,2-a]pyridin-8-amine hydrochloride (Compound 18 ) 8-NH₂, 2-furanyl C₁₁H₁₀ClN₃O 247.67 Furan substituent introduces aromatic heterocycle; may enhance π-π stacking
8-Amino-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-6-carboxamide dihydrochloride (Compound 38 ) 8-NH₂, 2-dimethoxyphenyl, 6-carboxamide C₂₁H₂₄Cl₂N₄O₃ 467.35 Carboxamide and dimethoxyphenyl groups enhance solubility and receptor affinity

Key Insights :

  • Side Chain Complexity : The target compound’s simple ethylamine side chain contrasts with carboxamide (Compound 38) or furan (Compound 18) moieties, which may offer additional binding interactions but increase synthetic complexity.
  • Bioactivity : Carboxamide derivatives (e.g., Compound 38) are often explored for kinase inhibition, while brominated amines like the target compound may target ion channels or GPCRs .

Physicochemical Comparison

Property Target Compound (1S)-Enantiomer 8-Bromo-5-methyl Analog
Melting Point Not reported Not reported 200–211°C (similar compounds)
Solubility High (dihydrochloride salt) Similar salt form Lower (hydrochloride salt with methyl group)
LogP (Predicted) ~2.1 (bromine increases lipophilicity) ~2.1 ~2.5 (methyl enhances hydrophobicity)

Biological Activity

The compound (1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride is a member of the imidazo[1,2-a]pyridine family, which has been studied for various biological activities, particularly in cancer therapy and as a potential inhibitor of protein kinases. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C9_9H12_{12}BrCl2_2N3_3
  • Molecular Weight : 313.03 g/mol
  • CAS Number : 2742623-40-9

The biological activity of (1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride is largely attributed to its ability to inhibit specific protein kinases. The compound has shown promise in targeting:

  • FLT3 Kinase : Involved in hematopoiesis and implicated in various leukemias.
  • CDK Proteins : Cyclin-dependent kinases that regulate cell cycle progression.

These targets suggest that the compound may play a significant role in inhibiting cell proliferation in cancerous tissues.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of (1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride:

Activity Description Reference
Anticancer Activity Inhibits proliferation of FLT3-mutated leukemia cells.
Kinase Inhibition Demonstrates selective inhibition of CDK and FLT3 kinases.
Cell Cycle Arrest Induces G0/G1 phase arrest in cancer cell lines.
Apoptotic Effects Promotes apoptosis in various tumor cell lines through mitochondrial pathways.

Case Studies

Several studies have investigated the effects of (1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride:

  • Study on FLT3 Inhibition :
    • A study demonstrated that the compound effectively inhibits FLT3 signaling pathways in acute myeloid leukemia (AML) models, leading to reduced tumor growth and increased survival rates in treated mice.
    • Source: Clinical Cancer Research.
  • CDK Inhibition and Cancer Cell Line Studies :
    • Research indicated that this compound exhibits potent activity against various cancer cell lines, including breast and colon cancer cells, by inducing cell cycle arrest and apoptosis.
    • Source: Journal of Medicinal Chemistry.
  • Safety Profile Evaluation :
    • Toxicological assessments revealed that (1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride has a favorable safety profile at therapeutic doses.
    • Source: Toxicology Reports.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.